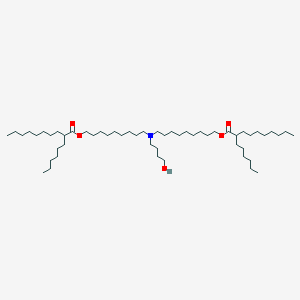![molecular formula C18H26N2O6S2 B13369147 N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide is a complex organic compound characterized by its unique structure, which includes two hydroxymethylpropyl groups attached to a naphthalenedisulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide typically involves multi-step organic reactions. The initial step often includes the sulfonation of naphthalene to introduce sulfonamide groups. Subsequent steps involve the introduction of hydroxymethylpropyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield naphthalenedisulfonic acids, while reduction of the sulfonamide groups can produce naphthalenediamines.
Scientific Research Applications
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide
- DMDM hydantoin
Uniqueness
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide is unique due to its dual hydroxymethylpropyl groups and naphthalenedisulfonamide core. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For instance, while DMDM hydantoin is primarily used as a preservative, N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide has broader applications in scientific research and industry.
Properties
Molecular Formula |
C18H26N2O6S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-N,5-N-bis(1-hydroxybutan-2-yl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C18H26N2O6S2/c1-3-13(11-21)19-27(23,24)17-9-5-8-16-15(17)7-6-10-18(16)28(25,26)20-14(4-2)12-22/h5-10,13-14,19-22H,3-4,11-12H2,1-2H3 |
InChI Key |
RMWHCRSOTOSJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369079.png)
![6-(3,4-Dimethylbenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369087.png)
![4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13369090.png)
![1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369095.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369102.png)
![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene](/img/structure/B13369109.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369116.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid](/img/structure/B13369130.png)
![N-{4-[6-(acetylamino)-9H-beta-carbolin-1-yl]phenyl}acetamide](/img/structure/B13369136.png)

![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
